molecular formula C23H24O5 B5198260 1,3-dimethoxy-2-[3-(3-phenoxyphenoxy)propoxy]benzene

1,3-dimethoxy-2-[3-(3-phenoxyphenoxy)propoxy]benzene

Cat. No. B5198260
M. Wt: 380.4 g/mol
InChI Key: KILAPQWDYGTGGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethoxy-2-[3-(3-phenoxyphenoxy)propoxy]benzene, also known as DPPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPPP is a member of the benzene family and has a complex molecular structure that makes it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of 1,3-dimethoxy-2-[3-(3-phenoxyphenoxy)propoxy]benzene involves its interaction with various receptors in the central nervous system and cardiovascular system. 1,3-dimethoxy-2-[3-(3-phenoxyphenoxy)propoxy]benzene has been shown to bind to adrenergic and dopamine receptors, which leads to the inhibition of neurotransmitter reuptake and the activation of downstream signaling pathways. 1,3-dimethoxy-2-[3-(3-phenoxyphenoxy)propoxy]benzene also has cytotoxic effects on cancer cells, which may be due to its ability to disrupt the normal cellular processes that are essential for cell survival.
Biochemical and Physiological Effects:
1,3-dimethoxy-2-[3-(3-phenoxyphenoxy)propoxy]benzene has been shown to have a range of biochemical and physiological effects, including the inhibition of neurotransmitter reuptake, the activation of adrenergic and dopamine receptors, and the induction of apoptosis in cancer cells. 1,3-dimethoxy-2-[3-(3-phenoxyphenoxy)propoxy]benzene has also been shown to have anxiolytic and antidepressant effects in animal models, which may be due to its ability to modulate the activity of neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,3-dimethoxy-2-[3-(3-phenoxyphenoxy)propoxy]benzene in lab experiments is its potency and specificity. 1,3-dimethoxy-2-[3-(3-phenoxyphenoxy)propoxy]benzene has a high affinity for adrenergic and dopamine receptors, which makes it a valuable tool for studying the mechanisms of neurotransmitter release and uptake. However, the complex molecular structure of 1,3-dimethoxy-2-[3-(3-phenoxyphenoxy)propoxy]benzene makes it difficult to synthesize and purify, which can limit its availability and increase its cost.

Future Directions

There are several future directions for research on 1,3-dimethoxy-2-[3-(3-phenoxyphenoxy)propoxy]benzene, including the development of new synthetic methods that are more efficient and cost-effective, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its mechanisms of action at the molecular level. Additionally, the use of 1,3-dimethoxy-2-[3-(3-phenoxyphenoxy)propoxy]benzene in combination with other drugs may provide new insights into the complex interactions between neurotransmitters and their receptors in the brain and other organs.

Synthesis Methods

The synthesis of 1,3-dimethoxy-2-[3-(3-phenoxyphenoxy)propoxy]benzene involves several steps, including the reaction of 1,3-dimethoxybenzene with 3-bromopropylphenoxyphenoxybenzene, followed by the reaction with sodium hydride. The final product is obtained through purification and recrystallization. The synthesis of 1,3-dimethoxy-2-[3-(3-phenoxyphenoxy)propoxy]benzene is a complex process that requires expertise in organic chemistry and sophisticated equipment.

Scientific Research Applications

1,3-dimethoxy-2-[3-(3-phenoxyphenoxy)propoxy]benzene has been used in various scientific research applications, including the study of the central nervous system, cardiovascular system, and cancer. 1,3-dimethoxy-2-[3-(3-phenoxyphenoxy)propoxy]benzene has been shown to have a potent inhibitory effect on the reuptake of norepinephrine and dopamine, which makes it a valuable tool for studying the mechanisms of neurotransmitter release and uptake. 1,3-dimethoxy-2-[3-(3-phenoxyphenoxy)propoxy]benzene has also been used to study the effects of adrenergic receptors on the cardiovascular system, as well as the role of dopamine receptors in the regulation of mood and behavior. In cancer research, 1,3-dimethoxy-2-[3-(3-phenoxyphenoxy)propoxy]benzene has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for the development of new anticancer drugs.

properties

IUPAC Name

1,3-dimethoxy-2-[3-(3-phenoxyphenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O5/c1-24-21-13-7-14-22(25-2)23(21)27-16-8-15-26-19-11-6-12-20(17-19)28-18-9-4-3-5-10-18/h3-7,9-14,17H,8,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILAPQWDYGTGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCCCOC2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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